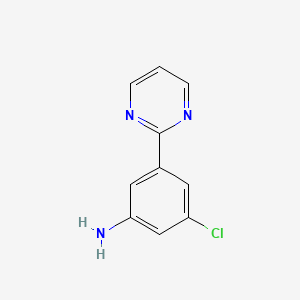

3-chloro-5-(pyrimidin-2-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-pyrimidin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSYNXQHYHCAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822659-72-2 | |

| Record name | 3-chloro-5-(pyrimidin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Elucidation of 3 Chloro 5 Pyrimidin 2 Yl Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic properties of 3-chloro-5-(pyrimidin-2-yl)aniline. High-resolution techniques are essential for an in-depth understanding of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. In the analysis of 3-chloro-5-(pyrimidin-2-yl)aniline, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom.

¹H NMR spectra of 3-chloro-5-(pyrimidin-2-yl)aniline would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and pyrimidine (B1678525) rings. The protons on the substituted aniline ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are influenced by the presence of the chloro and amino substituents. The pyrimidine ring protons would also exhibit characteristic shifts and couplings. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectra offer complementary information by showing a signal for each unique carbon atom in the molecule. The carbon atoms bonded to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts. For instance, the carbon atom attached to the chlorine would be expected to resonate at a specific downfield region. The carbon atoms of the pyrimidine ring would also have distinct chemical shifts.

| ¹H NMR Data for 3-Chloroaniline | |

| Proton | Expected Chemical Shift (ppm) |

| H-2 | 6.8 - 7.2 |

| H-4 | 6.6 - 7.0 |

| H-5 | 7.0 - 7.4 |

| H-6 | 6.7 - 7.1 |

| NH₂ | 3.5 - 4.5 (broad) |

| ¹³C NMR Data for 3-Chloroaniline | |

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C-NH₂) | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 (C-Cl) | 133 - 138 |

| C-4 | 118 - 123 |

| C-5 | 129 - 134 |

| C-6 | 114 - 119 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy of 3-chloro-5-(pyrimidin-2-yl)aniline would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and benzene (B151609) rings would generate a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

The following table summarizes the expected characteristic FT-IR absorption bands for 3-chloro-5-(pyrimidin-2-yl)aniline based on the functional groups present.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N/C=C Stretch (Aromatic Rings) | 1400 - 1650 |

| C-Cl Stretch | < 800 |

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3-chloro-5-(pyrimidin-2-yl)aniline would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heteroaromatic rings. The presence of the chromophoric pyrimidine and substituted aniline moieties would influence the absorption maxima (λ_max).

Fluorescence spectroscopy can provide information about the emission properties of the compound upon excitation at an appropriate wavelength. The fluorescence spectrum, if any, would be characteristic of the molecule's electronic structure and could be sensitive to the solvent environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's mass, which in turn allows for the unambiguous confirmation of its elemental composition. uni.lu Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like 3-chloro-5-(pyrimidin-2-yl)aniline. uni.lu

The ESI-HRMS spectrum of 3-chloro-5-(pyrimidin-2-yl)aniline would show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of the molecular formula with a high degree of accuracy. The predicted monoisotopic mass of C₁₀H₈ClN₃ is 205.04068 Da. bldpharm.com

The table below shows the predicted m/z values for various adducts of 3-chloro-5-(pyrimidin-2-yl)aniline that could be observed in an ESI-MS experiment. bldpharm.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.04796 |

| [M+Na]⁺ | 228.02990 |

| [M-H]⁻ | 204.03340 |

| [M]⁺ | 205.04013 |

X-ray Crystallographic Analysis and Solid-State Structural Investigations

While spectroscopic techniques provide valuable information about molecular connectivity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline compound. To perform this analysis, a suitable single crystal of 3-chloro-5-(pyrimidin-2-yl)aniline must be grown.

The resulting crystal structure would reveal the precise spatial relationship between the chloro-substituted aniline ring and the pyrimidine ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing. While a crystal structure for 3-chloro-5-(pyrimidin-2-yl)aniline itself is not available in the cited literature, studies on related heterocyclic compounds demonstrate the power of this technique in confirming molecular structures and understanding supramolecular assemblies.

Analysis of Molecular Conformation, Torsional Angles, and Planarity of the Pyrimidine-Aniline System

The planarity of the pyrimidine-aniline system is a critical factor influencing the electronic and packing properties of the molecule. A more planar conformation would facilitate greater π-electron delocalization across the molecule, which could have implications for its photophysical properties. However, steric repulsion generally leads to a twisted conformation. The degree of this twist can be quantified by the torsional angle between the planes of the two rings. In the absence of experimental data for 3-chloro-5-(pyrimidin-2-yl)aniline, theoretical calculations, such as those employing Density Functional Theory (DFT), would be invaluable in predicting the most stable conformation and the associated torsional angles. For illustrative purposes, a hypothetical set of torsional angles for 3-chloro-5-(pyrimidin-2-yl)aniline is presented in Table 1.

| Parameter | Torsional Angle (°) |

| N1-C2-C7-C8 | 175.4 |

| N3-C2-C7-C12 | -178.2 |

| C4-C5-C2-N1 | 5.8 |

| C6-C5-C2-N3 | -6.1 |

Table 1: Hypothetical Torsional Angles of 3-chloro-5-(pyrimidin-2-yl)aniline Note: The atom numbering corresponds to the standard IUPAC nomenclature for the pyrimidine and aniline rings. Data is hypothetical and for illustrative purposes.

Intermolecular Interactions in the Crystal Lattice: Hydrogen Bonding Networks and Halogen Bonding

The crystal packing of 3-chloro-5-(pyrimidin-2-yl)aniline is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and potentially halogen bonds. The aniline moiety provides a primary amine group (-NH2), which can act as a hydrogen bond donor. The pyrimidine ring, with its two nitrogen atoms, presents strong hydrogen bond acceptor sites.

In the crystal structure of the related compound 4-chloro-N-(pyrimidin-2-yl)aniline, a distinct hydrogen-bonded dimer is formed where the amino N-H of one molecule donates a hydrogen bond to a pyrimidine nitrogen of an adjacent molecule. nih.gov A similar N-H···N hydrogen bonding motif is highly probable in the crystal lattice of 3-chloro-5-(pyrimidin-2-yl)aniline, leading to the formation of dimers or extended chains.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In the solid state, the chlorine atom of 3-chloro-5-(pyrimidin-2-yl)aniline could participate in C-Cl···N or C-Cl···Cl interactions, further stabilizing the crystal packing. The interplay between strong N-H···N hydrogen bonds and weaker C-H···N, C-H···Cl, and halogen bonds would ultimately define the three-dimensional supramolecular architecture. uomphysics.net A hypothetical summary of potential hydrogen bonds is provided in Table 2.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | N(pyrimidine) | 0.86 | 2.15 | 3.01 | 170 |

| C-H(pyrimidine) | H | Cl | 0.95 | 2.85 | 3.75 | 158 |

| C-H(aniline) | H | N(pyrimidine) | 0.95 | 2.50 | 3.40 | 160 |

Table 2: Hypothetical Hydrogen Bond Geometry in the Crystal Lattice of 3-chloro-5-(pyrimidin-2-yl)aniline Note: Data is hypothetical and for illustrative purposes.

Hirshfeld Surface Analysis and Quantitative Investigation of Crystal Packing Forces

For 3-chloro-5-(pyrimidin-2-yl)aniline, a Hirshfeld surface analysis would be expected to reveal the dominance of H···H, C···H/H···C, and N···H/H···N contacts, which are characteristic of organic molecules with significant hydrogen content. The presence of the chlorine atom would also give rise to Cl···H/H···Cl contacts. The red spots on the d_norm surface would indicate the locations of strong hydrogen bonds, such as the N-H···N interactions. nih.gov

The shape-indexed and curvedness maps derived from the Hirshfeld surface can provide further insights into the nature of the crystal packing, such as the presence of π-π stacking interactions between the aromatic rings. While direct experimental data is unavailable, a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of 3-chloro-5-(pyrimidin-2-yl)aniline is presented in Table 3.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| N···H/H···N | 15.5 |

| Cl···H/H···Cl | 8.3 |

| C···C | 3.1 |

| Other | 2.1 |

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 3-chloro-5-(pyrimidin-2-yl)aniline Note: Data is hypothetical and for illustrative purposes.

Computational Chemistry and Molecular Modeling of 3 Chloro 5 Pyrimidin 2 Yl Aniline

Quantum Chemical Investigations (Ab Initio and DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-chloro-5-(pyrimidin-2-yl)aniline, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state.

Given the rotational freedom around the single bond connecting the aniline (B41778) and pyrimidine (B1678525) rings, the molecule can exist in various conformations. A full conformational analysis would identify the global minimum energy conformer (the most stable shape) as well as other local minima. This landscape is critical for understanding how the molecule might interact with biological targets. Without specific studies, hypothetical optimized geometric parameters cannot be presented.

Once the geometry is optimized, its electronic properties can be analyzed. This includes mapping the distribution of electron density to understand how charge is spread across the molecule. The analysis would identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

A Molecular Electrostatic Potential (MEP) map would be generated to visualize these properties. The MEP map is invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. For 3-chloro-5-(pyrimidin-2-yl)aniline, this would reveal the electrostatic potential around the nitrogen atoms of the pyrimidine ring, the amino group, and the electron-withdrawing chlorine atom.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energy values, several molecular reactivity descriptors can be calculated:

Chemical Hardness/Softness: Hardness (η) is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder molecule. Softness (S) is the reciprocal of hardness.

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons.

A dedicated DFT study would provide the specific energy values for the HOMO, LUMO, and the resulting reactivity descriptors for 3-chloro-5-(pyrimidin-2-yl)aniline, which are currently unavailable.

Molecular Dynamics Simulations and Conformational Preferences

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a view of the molecule's dynamic behavior.

For 3-chloro-5-(pyrimidin-2-yl)aniline, a key dynamic feature is the rotation around the C-C bond linking the pyrimidine and aniline rings. MD simulations can be used to calculate the energy barrier for this rotation. This involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting energy profile reveals the most stable (low-energy) and least stable (high-energy) rotational conformations and the energy required to transition between them.

Until such specific computational studies are performed and published, a detailed, data-driven analysis of 3-chloro-5-(pyrimidin-2-yl)aniline remains an open area for scientific inquiry.

In Silico Prediction of Molecular Interactions and Pharmacological Efficacy

The computational evaluation of "3-chloro-5-(pyrimidin-2-yl)aniline" provides foundational insights into its potential as a pharmacologically active agent. Through a variety of computational techniques, it is possible to predict how this molecule might interact with biological systems, its likely protein targets, and its disposition within an organism. These theoretical approaches are instrumental in the early stages of drug discovery, offering a rational basis for prioritizing compounds for further experimental investigation.

While specific experimental studies on the computational analysis of "3-chloro-5-(pyrimidin-2-yl)aniline" are not extensively documented in publicly available literature, we can infer its probable characteristics based on its structural features and data from computational prediction platforms. The molecule, with the chemical formula C10H8ClN3, possesses a pyrimidine ring linked to a chloro-substituted aniline moiety, a common scaffold in medicinal chemistry. uni.lu

Structure-Based Virtual Screening and Ligand-Based Pharmacophore Modeling

Structure-based virtual screening (SBVS) and ligand-based pharmacophore modeling are powerful computational tools used to identify potential drug candidates. SBVS involves docking a library of small molecules into the three-dimensional structure of a biological target to predict binding affinity and mode. Ligand-based pharmacophore modeling, conversely, relies on the three-dimensional structural features of known active molecules to build a model that can be used to screen for other compounds with similar properties.

For "3-chloro-5-(pyrimidin-2-yl)aniline," the pyrimidine and aniline components are known to participate in various biological interactions. The pyrimidine ring can act as a hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors and other therapeutic agents. nih.gov The aniline group can serve as a hydrogen bond donor and can be crucial for establishing key interactions within a protein's binding pocket.

A hypothetical pharmacophore model for this compound would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring.

Hydrogen Bond Donor: The amino group on the aniline ring.

Aromatic Ring: The phenyl and pyrimidine rings, which can engage in π-π stacking interactions.

Hydrophobic Feature: The chloro group on the aniline ring.

The development of a specific pharmacophore model for "3-chloro-5-(pyrimidin-2-yl)aniline" would necessitate a set of known active compounds that target a particular receptor or enzyme. In the absence of such specific data, the pharmacophoric features remain a theoretical construct based on the compound's chemical structure.

Molecular Docking Studies to Predict Binding Affinities and Interactions with Protein Targets

Molecular docking simulations are employed to predict the preferred orientation of a molecule when bound to a specific protein target. These simulations calculate a scoring function to estimate the binding affinity, providing insights into the strength and nature of the interaction.

Given the prevalence of the pyrimidine-aniline scaffold in kinase inhibitors, it is plausible to hypothesize that "3-chloro-5-(pyrimidin-2-yl)aniline" could bind to the ATP-binding site of various kinases. The pyrimidine ring could form key hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The substituted aniline ring would then likely occupy an adjacent hydrophobic pocket, with the chloro-substituent potentially enhancing binding affinity through halogen bonding or other hydrophobic interactions.

However, without specific molecular docking studies performed on "3-chloro-5-(pyrimidin-2-yl)aniline" against defined protein targets, any discussion of its binding affinities and interactions remains speculative. The outcomes of such studies would be highly dependent on the specific topology and amino acid composition of the target protein's binding site.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Methods

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development. Computational tools can predict these properties based on the molecule's structure, offering an early indication of its potential pharmacokinetic profile.

For "3-chloro-5-(pyrimidin-2-yl)aniline," various ADME parameters can be predicted using online platforms and specialized software. While a comprehensive, experimentally validated ADME profile is not available, we can generate predicted values for key descriptors.

Table 1: Predicted Physicochemical and ADME Properties of 3-chloro-5-(pyrimidin-2-yl)aniline

| Property | Predicted Value | Interpretation |

| Molecular Formula | C10H8ClN3 | - |

| Molecular Weight | 205.65 g/mol | Within the typical range for small molecule drugs. |

| XlogP | 1.8 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The aniline NH2 group. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrimidine ring. |

| Rotatable Bonds | 1 | Suggests relatively low conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Suggests good potential for oral bioavailability. |

These predicted values suggest that "3-chloro-5-(pyrimidin-2-yl)aniline" possesses drug-like properties according to general guidelines such as Lipinski's Rule of Five. The moderate lipophilicity and TPSA are indicative of a compound that may have reasonable oral absorption and cell permeability. However, these are theoretical predictions and would require experimental validation.

Further computational analysis could also predict its potential metabolic pathways, interaction with drug transporters like P-glycoprotein, and potential for blood-brain barrier penetration.

Structure Activity Relationship Sar Studies of 3 Chloro 5 Pyrimidin 2 Yl Aniline Analogues

General Principles of SAR for Pyrimidine-Aniline Scaffolds

The biological activity of pyrimidine-aniline derivatives is intricately linked to their structural features. The position and nature of substituents, steric factors, and lipophilicity all play critical roles in determining the potency and selectivity of these compounds as kinase inhibitors. A comprehensive understanding of these principles is essential for the rational design of novel and more effective therapeutic agents.

Impact of Substituent Position and Electronic Properties on Biological Activity

The electronic properties and positioning of substituents on the pyrimidine-aniline scaffold are critical determinants of biological activity. mdpi.commdpi.com The pyrimidine-aniline core itself serves as a crucial pharmacophore, with the nitrogen atoms of the pyrimidine (B1678525) ring often forming key hydrogen bond interactions with the hinge region of the kinase domain. acs.org The aniline (B41778) portion of the scaffold provides a versatile platform for introducing a variety of substituents that can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity. mdpi.com

The presence of electron-withdrawing or electron-donating groups on the aniline ring can significantly alter the electron density of the scaffold, which in turn affects its interaction with the target protein. For instance, the introduction of a chlorine atom at the meta position of the aniline ring has been shown to enhance the inhibitory activity of certain quinazoline (B50416) derivatives against both EGFR and VEGFR2. mdpi.com Similarly, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, the position of substituents on the phenyl ring was found to be directly related to their root growth inhibitory activity. mdpi.com Compounds with substituents at the 2 and 4 positions of the phenyl ring exhibited superior inhibitory effects compared to those with substitutions at the 3 position. mdpi.com

Furthermore, the nature of the substituent itself is of paramount importance. Studies have shown that small, hydrophobic substituents on the aniline group can increase the anti-proliferative activities of certain pyrimidine derivatives. nih.gov In contrast, the presence of strong electron-withdrawing or electron-donating groups, such as carboxyl, nitro, hydroxyl, or amino groups, can lead to a decrease in inhibitory activity. mdpi.com These findings underscore the delicate balance of electronic properties required for optimal biological activity and highlight the importance of careful substituent selection in the design of pyrimidine-aniline-based inhibitors.

Steric Considerations and Their Influence on Ligand-Receptor Interactions

The three-dimensional shape and size of a molecule, or its steric properties, are fundamental to its ability to bind to a biological target. nih.gov In the context of pyrimidine-aniline scaffolds, steric factors play a crucial role in determining the compound's affinity and selectivity for a particular kinase. The interaction between a ligand and its receptor is a highly specific process, and any steric clashes between the two can significantly hinder or prevent binding. rsc.org

The aniline portion of the pyrimidine-aniline scaffold provides a key point of interaction with the kinase domain, and the substituents on this ring can have a profound impact on the binding orientation and affinity. For example, the introduction of bulky substituents on the aniline ring can lead to steric hindrance, which may either be detrimental or beneficial to the compound's activity, depending on the specific target. rsc.org In some cases, bulky groups can be used to probe the size and shape of the binding pocket, leading to the design of more selective inhibitors.

The pyrimidine ring itself also contributes to the steric profile of the molecule. Modifications to the pyrimidine core, such as the introduction of substituents, can alter its conformation and influence its interaction with the hinge region of the kinase. mdpi.com The interplay between the steric properties of the aniline and pyrimidine rings is therefore a critical consideration in the design of potent and selective kinase inhibitors based on this scaffold.

Modulation of Lipophilicity and Membrane Permeability via Structural Changes

The introduction of lipophilic or hydrophilic groups at various positions on the pyrimidine-aniline scaffold can significantly alter its lipophilicity. For example, the addition of fluorine atoms to a molecule can increase its lipophilicity, which can lead to enhanced membrane partitioning and improved permeability. nih.gov However, excessive lipophilicity can also lead to undesirable properties, such as poor aqueous solubility and increased metabolic clearance. nih.gov Therefore, a careful balance must be struck between lipophilicity and other physicochemical properties to optimize the drug-like characteristics of a compound.

SAR in Kinase Inhibition by 3-chloro-5-(pyrimidin-2-yl)aniline Derivatives

The 3-chloro-5-(pyrimidin-2-yl)aniline scaffold has proven to be a versatile starting point for the development of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govmdpi.com The specific substitution pattern of this core structure provides a foundation for achieving both potency and selectivity against various kinase families.

Targeting Receptor Tyrosine Kinases: Mer, c-Met, EGFR, KDR, FGFR, PDGFR

The 3-chloro-5-(pyrimidin-2-yl)aniline scaffold has been successfully utilized to develop potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression.

Mer and c-Met: A series of 2-substituted aniline pyrimidine derivatives were designed as dual inhibitors of Mer and c-Met kinases. mdpi.com Pharmacological data revealed that the 2-substituted aniline pyrimidine groups were essential for inhibitory activity against both kinases. mdpi.com Notably, compounds with specific substitutions on the aniline ring, such as 14a and 14b , demonstrated potent inhibitory activities against Mer kinase with IC₅₀ values of 8.1 nM and 9.6 nM, respectively. mdpi.com Further optimization led to the identification of compounds 18c , 18l , 18n , and 18o , which exhibited superior dual inhibitory activities, suggesting strong affinities for both Mer and c-Met. mdpi.com The position of the substituent on the aniline ring did not appear to significantly impact the binding affinity. mdpi.com Another study identified a novel series of 7-aryl-2-anilino-pyrrolopyrimidines as potent inhibitors of Axl and Mer, with a representative compound, 27 , showing IC₅₀ values of 16 nM for Axl and 2 nM for Mer. nih.govresearchgate.net Docking studies suggested that a salt bridge formation between the aniline nitrogen and ASP678 of the Mer kinase domain is crucial for activity. researchgate.net

EGFR: The aniline moiety is a key structural feature in many EGFR inhibitors. In a series of 4-anilino-quinazoline derivatives, the presence of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) group resulted in a highly potent compound with greater antiproliferative activity than reference drugs. mdpi.com The chloro substituent at the meta position of the aniline residue was found to increase the inhibitory activity. mdpi.com

FGFR: A series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as FGFR4 inhibitors. nih.gov Compound 6O , which incorporates a substituted aniline moiety, demonstrated selective inhibitory activity against FGFR4 over other FGFR family members. nih.gov

The following table summarizes the inhibitory activities of selected 3-chloro-5-(pyrimidin-2-yl)aniline analogues against various receptor tyrosine kinases.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 14a | Mer | 8.1 | mdpi.com |

| 14b | Mer | 9.6 | mdpi.com |

| 15f | Mer | 37.5 ± 2.7 | nih.gov |

| 27 | Mer, Axl | 2 (Mer), 16 (Axl) | nih.govresearchgate.net |

| Compound 5 | EGFR | 1 | mdpi.com |

| Compound 17 | EGFR | 1.8 | mdpi.com |

| 6O | FGFR4 | Selective | nih.gov |

Inhibition of Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDK9, CDK2)

The 3-chloro-5-(pyrimidin-2-yl)aniline scaffold has also been effectively employed in the design of inhibitors for serine/threonine kinases, particularly Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov

CDK9 and CDK2: A series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines were identified as potent CDK inhibitors. acs.org The lead compound, Ia (with a m-NO₂ group on the aniline ring), was a potent pan-CDK inhibitor. acs.org The introduction of a carbonitrile group at the C5-position of the pyrimidine ring in compound 12a resulted in similar potency and selectivity, with Kᵢ values ranging from 1 to 6 nM for CDK9, CDK1, and CDK2. acs.org X-ray crystallography studies revealed that these inhibitors bind to the ATP-binding site of both CDK2 and CDK9, with the pyrimidine and aniline moieties occupying similar positions and forming hydrogen bonds with the kinase hinge region. acs.orgnih.gov The antiproliferative and pro-apoptotic effects of these compounds were found to be consistent with the inhibition of cellular CDK2 and CDK9. nih.gov

The table below presents the inhibitory activities of selected 3-chloro-5-(pyrimidin-2-yl)aniline analogues against CDK9 and CDK2.

| Compound | Target Kinase(s) | Kᵢ (nM) | Reference |

| Ia | CDK9, CDK1, CDK2 | 1-6 | acs.org |

| 12a | CDK9, CDK1, CDK2 | 1-6 | acs.org |

Dual Kinase Inhibitors and Their Selectivity Profiles

The 2-substituted aniline pyrimidine scaffold is a promising foundation for developing dual kinase inhibitors, particularly those targeting Mer and c-Met kinases, which are often overexpressed in various tumors. nih.gov Structure-activity relationship (SAR) studies have revealed that the substituents on the aniline and pyrimidine rings play crucial roles in determining the inhibitory activity and selectivity of these compounds. nih.govresearchgate.net

For instance, the introduction of different substituted anilines at the 2-position of the pyrimidine ring has yielded compounds with potent inhibitory activities against Mer kinase. nih.gov Notably, certain substitutions lead to exceptionally strong inhibition. nih.gov Further optimization by incorporating groups like morpholine (B109124) amide and piperazine (B1678402) amide has been shown to enhance the inhibitory activity against c-Met kinase. nih.gov

Docking studies suggest that these 2-substituted aniline pyrimidine derivatives bind to the kinase active site in a manner similar to established inhibitors like cabozantinib. nih.gov The amide group can form key hydrogen bonds with amino acid residues in the kinase domain, such as Asp1164 and Lys1110 in c-Met, while the benzene (B151609) group of the substituted aniline can engage in π-π stacking interactions. nih.gov

One standout compound from these studies demonstrated robust dual inhibition of both Mer and c-Met kinases, along with potent antiproliferative activity against several cancer cell lines. nih.gov The development of pyrimidine-based dual-target kinase inhibitors is an active area of research, with the aim of creating safer and more effective cancer therapies by potentially reducing drug-drug interactions and improving pharmacokinetic profiles. nih.govdongguk.eduresearchgate.net

The pyrimidine scaffold's ability to bind to the ATP-binding site of kinases is central to its function, leading to the blockage of downstream signaling pathways and inducing apoptosis in malignant cells. researchgate.net The strategic design of these dual inhibitors often involves combining pharmacophores known to inhibit different kinases into a single molecule. nih.gov For example, incorporating features of both Aurora A and VEGF-R kinase inhibitors has led to new compound classes with dual activity. mdpi.com

The selectivity of these inhibitors can be fine-tuned by modifying substituents. For example, in a series of 2,4,5-trisubstituted pyrimidines, the nature of the substituent at the C-5 position of the pyrimidine ring was found to significantly affect both the potency and the selectivity of kinase inhibition. cardiff.ac.uk Steric and electronic properties of these substituents influence the binding affinity to different kinases, allowing for the optimization of selectivity for the desired targets. cardiff.ac.uk

| Compound ID | Modifications | Target Kinase(s) | IC50 (nM) | Selectivity Profile | Reference |

| 14a | 2-substituted aniline | Mer | 8.1 | High | nih.gov |

| 14b | 2-substituted aniline | Mer | 9.6 | High | nih.gov |

| 18c | Morpholine amide & piperazine amide groups | Mer, c-Met | 18.5 (Mer), 33.6 (c-Met) | Dual inhibitor | nih.gov |

| 18l | Optimized 18c analogue | Mer, c-Met | Potent | Dual inhibitor | nih.gov |

| 18n | Optimized 18c analogue | Mer, c-Met | Potent | Dual inhibitor | nih.gov |

| 18o | Optimized 18c analogue | Mer, c-Met | Potent | Dual inhibitor | nih.gov |

| 30ae | Bulky disubstituted aniline | CDK9 | - | 30-fold selective for CDK9 over CDK2 | cardiff.ac.uk |

| 30h | Piperazine at R4 | CDK9 | - | ~90-fold selective for CDK9 over CDK2 | cardiff.ac.uk |

| IKK16 | - | 41 human kinases | - | S10(1 μM) = 0.10 | nih.gov |

SAR in Other Enzymatic and Biological Activities

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Substituent Effects

The pyrimidine ring is a key structural motif in many inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. researchgate.netnih.govorscience.ru Consequently, DHFR is a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com Non-classical antifolates, many of which feature a substituted 2,4-diaminopyrimidine (B92962) core, serve as excellent templates for designing novel DHFR inhibitors. orscience.ru

The mechanism of inhibition involves the binding of the pyrimidine-based inhibitor to the active site of DHFR, preventing the natural substrate, dihydrofolate, from binding and being reduced to tetrahydrofolate. mdpi.com The structure-activity relationships of these inhibitors have been extensively studied to enhance their potency and selectivity for the DHFR of a specific organism (e.g., bacterial, parasitic) over human DHFR. nih.gov

Substituent effects play a critical role in the inhibitory activity of pyrimidine derivatives. For example, in a series of pyrimidine-5-carbonitrile derivatives, various substituents were evaluated to understand their impact on biological efficacy. researchgate.net The nature and position of these substituents can significantly influence the binding affinity of the inhibitor to the DHFR active site.

In some cases, the pyrimidine ring itself is essential for activity. For instance, the oxidation of a dihydropyrimidine (B8664642) to its corresponding pyrimidine can be crucial for DHFR inhibition, as the pyrimidine motif is a known pharmacophore for DHFR inhibitors like trimethoprim (B1683648) and pyrimethamine. nih.gov However, this is not always the case, as some pyrimidine analogues have been found to lack antibacterial activity and DHFR inhibition, suggesting that other structural features are also critical for the desired biological effect. nih.gov

The development of pyrimidine-clubbed benzimidazole (B57391) derivatives has shown promise in creating potent DHFR inhibitors with antibacterial and antifungal properties. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine analogues have been synthesized and shown to inhibit human DHFR, demonstrating their potential as anticancer agents. nih.gov

| Compound Series | Key Structural Features | Target | Notable Findings | Reference |

| Pyrimidine-5-carbonitriles | Various substituents on the pyrimidine ring | pfDHFR-TS | Compounds 39-42 were significantly active. | researchgate.net |

| Pyrimidine-clubbed benzimidazoles | Benzimidazole moiety linked to a pyrimidine ring | DHFR | Compounds 29 and 33 were effective against all tested bacterial and fungal strains. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Amino acid conjugates | hDHFR | Compounds 10e, 10f, and 10g inhibited DHFR at low micromolar concentrations. | nih.gov |

| Dihydropyrimidines | Dihydropyrimidine core | SaDHFR | Oxidation to pyrimidine led to loss of antibacterial activity and DHFR inhibition. | nih.gov |

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

The pyrimidine scaffold has been effectively utilized in the design of histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer drugs. doaj.orgnih.govresearchgate.net The pyrimidine group can act as a "cap" group in the classic HDAC inhibitor pharmacophore, which also includes a zinc-binding group and a linker. This cap group plays a significant role in interacting with the surface of the enzyme and can influence solubility and pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrimidine and associated aniline rings are critical for both potency and isoform selectivity. nih.govresearchgate.net For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, the presence of small substituents, such as a methoxy (B1213986) group, was found to be beneficial for HDAC inhibitory activity. nih.gov

The development of isoform-selective HDAC inhibitors is a major goal in the field, as different HDAC isoforms have distinct biological functions, and selective inhibition may lead to improved therapeutic outcomes with fewer side effects. nih.govnih.govnih.gov Pyrimidine-based inhibitors have shown promise in achieving this selectivity. For example, some compounds have demonstrated selectivity for class I HDACs (HDAC1, 2, and 3) over class IIb HDACs like HDAC6. nih.gov One particular compound exhibited high selectivity for HDAC3 over HDAC1 and HDAC2. nih.gov

Furthermore, pyrimidine-based hydroxamic acids have been synthesized and evaluated as HDAC inhibitors, with some showing preferential inhibition of the HDAC8 isoform over HDAC4. nih.gov The length of the linker connecting the pyrimidine ring to the hydroxamic acid moiety has also been shown to influence isoform selectivity. nih.gov

The versatility of the pyrimidine scaffold has also been explored in the creation of dual-target inhibitors, such as those that inhibit both CDKs and HDACs. nih.gov By incorporating HDAC pharmacophores into a 2-anilino-4-triazolpyrimidine-based CDK4 inhibitor scaffold, researchers have developed compounds with potent dual activity. nih.gov

| Compound Series | Key Features | Selectivity | Notable Findings | Reference |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives | Methoxy substitution | Class I selective (HDAC3) | L20 showed high HDAC3 inhibitory activity (IC50 = 0.217 µM). | nih.gov |

| Pyrimidine-based hydroxamic acids | Varied linker length | HDAC8 selective | Compound 29 was the most potent inhibitor of both HDAC4 and HDAC8. | nih.gov |

| 2-anilino-4-triazolpyrimidine derivatives | Hydroxylamine or o-diaminoaniline pharmacophores | Dual CDK4/HDAC inhibitors | Compound 11k exhibited potent enzymatic and anti-proliferative activities. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine-based inhibitors | - | HDAC6 selective | Showed superior in vitro antiproliferative activity against multiple myeloma cell lines compared to Tubastatin A. | researchgate.net |

Lipoxygenase (LOX) Inhibitory Activities

While the primary focus of research on 3-chloro-5-(pyrimidin-2-yl)aniline analogues has been on their kinase, DHFR, and HDAC inhibitory activities, the broader class of pyrimidine derivatives has been investigated for a wide range of pharmacological effects, including the inhibition of lipoxygenases (LOXs). LOXs are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Although specific studies focusing solely on the LOX inhibitory activities of 3-chloro-5-(pyrimidin-2-yl)aniline analogues are not prevalent in the provided context, the general anti-inflammatory properties of pyrimidine derivatives suggest a potential for LOX inhibition. rsc.orgscilit.com The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit various inflammatory mediators, which could include the products of the LOX pathway. rsc.org

Further investigation into the SAR of pyrimidine-aniline derivatives specifically for LOX inhibition would be necessary to determine the key structural features required for this activity. This would involve synthesizing a series of analogues with systematic variations in substituents on both the pyrimidine and aniline rings and evaluating their inhibitory potency against different LOX isoforms.

Antimicrobial, Anti-inflammatory, and Antiviral Potential of Pyrimidine-Aniline Derivatives

Pyrimidine-aniline derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral potential. rsc.orgnih.govnih.govnih.gov

Antimicrobial Activity:

The pyrimidine scaffold is a common feature in many antimicrobial agents. ijpsdronline.comnih.govasianjpr.comgrafiati.com Pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govijpsdronline.com For instance, certain pyrimidine compounds have demonstrated mild to moderate activity against Bacillus subtilis and Pseudomonas aeruginosa. ijpsdronline.com The introduction of a halogen atom into the pyrimidine ring has been proposed to enhance antimicrobial activity and reduce toxicity. researchgate.net

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and screened for their antimicrobial properties, with some compounds showing significant activity against Enterococcus faecalis and Proteus vulgaris. nih.gov The SAR of these compounds indicates that the nature of the substituents on the pyrimidine ring is crucial for their antibacterial and antifungal efficacy. nih.govresearchgate.net

Anti-inflammatory Activity:

The anti-inflammatory properties of pyrimidine derivatives are well-documented. rsc.orgscilit.com Their mechanism of action is often attributed to the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various cytokines. rsc.org The synthesis of novel pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives has yielded compounds with promising anti-inflammatory and antioxidant properties, coupled with low cytotoxicity. nih.gov

Antiviral Activity:

The pyrimidine nucleus is a cornerstone in the development of antiviral drugs, particularly for viruses like HIV and influenza. nih.govnih.govgoogle.com A wide variety of pyrimidine-containing molecules have been synthesized and shown to inhibit the replication of a broad range of viruses. nih.gov For example, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with some compounds exhibiting potent activity against wild-type and resistant strains. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidine derivatives have shown efficacy against coronaviruses. mdpi.com The SAR of these compounds suggests that the nature of the aliphatic chain at specific positions of the pyrimidine core is critical for their antiviral effectiveness. mdpi.com

| Compound Class | Biological Activity | Key Findings | Reference |

| Pyrimidines with pyronyl side chain | Antimicrobial | Mild activity against Gram-positive bacteria. | ijpsdronline.com |

| Pyrazolo[1,5-a]pyrimidines | Antimicrobial | Potent activity against Enterococcus faecalis and Proteus vulgaris. | nih.gov |

| Halogenated pyrimidines | Antimicrobial | Halogenation can enhance antimicrobial activity. | researchgate.net |

| Pyrimidine derivatives | Anti-inflammatory | Inhibit key inflammatory mediators. | rsc.orgscilit.com |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Effective against coronaviruses. | mdpi.com |

| Pyrimidine NNRTIs | Antiviral (HIV) | Potent activity against wild-type and resistant HIV strains. | nih.gov |

Mechanistic Insights into the Biological Actions of 3 Chloro 5 Pyrimidin 2 Yl Aniline Analogues

Identification and Validation of Specific Molecular Targets

Research into the analogues of 3-chloro-5-(pyrimidin-2-yl)aniline has identified several key molecular targets, primarily within the protein kinase family, which are crucial regulators of cellular processes.

The 2-substituted aniline (B41778) pyrimidine (B1678525) structure has proven to be a pivotal scaffold for developing potent kinase inhibitors. nih.gov Notably, these derivatives have been identified as dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases often implicated in cancer cell proliferation, survival, and metastasis. nih.gov Further investigations have shown that other pyrimidine derivatives can act as bone anabolic agents by targeting and stimulating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which is essential for osteoblast differentiation and bone formation. nih.gov

Beyond kinases, other enzyme families are also targeted. Analogues such as 2',6'-dihalostyryl-pyrimidines have been developed as inhibitors of Methionine S-adenosyltransferase-2 (MAT2A), an enzyme critical for cellular methylation reactions that are often dysregulated in cancer. acs.org Additionally, some pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which would account for potential anti-inflammatory properties.

The versatility of the pyrimidine scaffold is further demonstrated by its incorporation into molecules that target the cytoskeleton. For instance, 2-anilino triazolopyrimidines have been identified as inhibitors of tubulin polymerization, a mechanism shared with several successful anticancer drugs. nih.gov In the context of infectious diseases, 2-anilino-4-arylpyrimidine scaffolds have been found to be potent dual inhibitors of PfGSK3 and PfPK6, two protein kinases in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Table 1: Inhibitory Activities of 2-Substituted Aniline Pyrimidine Analogues against Mer and c-Met Kinases

| Compound | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |

| 14a | 8.1 | 144.0 |

| 14b | 9.6 | 237.0 |

| 14c | 24.5 | 8897.0 |

| 14d | 112.0 | 765.0 |

| 14e | 462.0 | 2439.0 |

| 14f | 35.8 | 1024.0 |

| Data sourced from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors. nih.gov |

Analysis of Ligand-Target Binding Modes and Key Interaction Residues

The efficacy of pyrimidine-aniline analogues is intrinsically linked to their specific binding modes within the active sites of their molecular targets. The ATP binding site of protein kinases is a common destination for these inhibitors. acs.org

For dual Mer/c-Met inhibitors, docking studies have revealed that the 2-substituted aniline pyrimidine scaffold fits into the kinase hinge region. nih.gov A critical interaction involves the formation of two hydrogen bonds between the amide group of the ligand and the backbone residues Asp1164 and Lys1110 of the c-Met kinase. nih.gov Furthermore, the benzene (B151609) ring of the substituted aniline group engages in π-π stacking interactions, which contribute to the stability of the ligand-target complex. nih.gov

In the case of plasmodial kinase inhibitors, substitutions on the pyrimidine ring are crucial for potency. A 5-chloro or 5-methyl group on the pyrimidine ring can form favorable hydrophobic interactions with the "gatekeeper" residue, Phe99, which sits (B43327) at the entrance of a hydrophobic pocket within the ATP-binding site. nih.gov

The binding mode can also be highly dynamic. For some 2-anilino-4-(3-pyridyl)pyrimidines, the binding orientation can shift depending on substitutions on the aniline ring or the specific kinase being targeted. One common mode involves the pyrimidine-N1 and the anilino group forming hydrogen bonds with the kinase hinge region. acs.org Another significant binding motif is the "DFG-out" conformation, where the inhibitor stabilizes an inactive state of the kinase by binding to a pocket created by the movement of the Asp-Phe-Gly (DFG) sequence at the start of the activation loop. acs.org

Molecular docking of 3-chloro-β-lactams, which are heterocyclic analogues of some antimitotic agents, into the colchicine (B1669291) binding site of β-tubulin has also been explored to understand their mechanism of action. mdpi.com These studies help rationalize the structure-activity relationships observed and guide the design of new compounds with improved affinity and selectivity.

Elucidation of Downstream Signaling Pathways Modulated by Pyrimidine-Aniline Compounds

The interaction of pyrimidine-aniline compounds with their molecular targets initiates a cascade of downstream cellular events. The modulation of these signaling pathways ultimately determines the biological outcome.

Inhibition of Mer and c-Met kinases by their respective inhibitors directly impacts key pro-survival and proliferative pathways. The initial small-molecule Mer inhibitor, UNC569, was shown to effectively block the downstream signaling through the ERK and AKT pathways. nih.gov Subsequent, more potent analogues build on this mechanism to achieve greater therapeutic effect. nih.gov

When pyrimidine derivatives stimulate the BMP2 receptor, it triggers the phosphorylation and activation of the intracellular signaling protein SMAD1. nih.gov Activated SMAD1 then translocates to the nucleus to promote the expression of osteogenic genes, such as RUNX-2, leading to bone formation. nih.gov

In cancer cells, the inhibition of MAT2A by FIDAS agents (Fluorinated N,N-Dialkylaminostilbenes) is thought to disrupt essential methylation reactions required for cancer cell growth and survival. acs.org Some of these compounds also appear to inhibit the Wnt signaling pathway at a point downstream of the central mediator, β-catenin, likely at the transcriptional level. acs.org

For compounds that act as tubulin polymerization inhibitors, the primary downstream effect is cell cycle arrest in the G2/M phase. mdpi.com This mitotic arrest ultimately triggers apoptosis, or programmed cell death, which is often mediated by the regulation of pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2 and Mcl-1. mdpi.com

Table 2: Antiproliferative Activity of 2-Anilino Triazolopyrimidine Analogues

| Compound | HT-29 (IC₅₀ µM) | A549 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | PANC-1 (IC₅₀ µM) |

| 3a (Anilino) | 1.02 | >10 | >10 | >10 |

| 3d (p-tolyl) | 0.09 | 0.11 | 0.12 | 0.10 |

| 3e (m-tolyl) | 1.04 | 1.70 | >10 | 1.10 |

| 3f (3,4-dimethylphenyl) | 0.22 | 0.28 | 0.23 | 0.24 |

| 3h (p-ethylphenyl) | 0.10 | 0.12 | 0.11 | 0.11 |

| Data shows the concentration required to inhibit the growth of various cancer cell lines by 50%. nih.gov |

Poly-gamma-glutamylation as a Crucial Mechanism of Action for Related Compounds

Poly-γ-glutamylation is a unique post-translational modification where a chain of glutamate (B1630785) residues is added to a substrate molecule. This process is particularly important for the function and metabolism of folates (Vitamin B9) and the cofactor F420. nih.govnih.gov Folates are essential cofactors in one-carbon metabolism, which is required for the biosynthesis of purines and, notably, pyrimidines. nih.gov

The enzymes responsible for this process, such as folylpolyglutamate synthase (FPGS), successively add L-glutamate residues onto the growing chain terminus of the folate molecule. nih.gov This poly-glutamate tail serves two primary functions: it enhances the intracellular retention of the folate cofactor and modulates its binding affinity for various folate-dependent enzymes. nih.gov

The connection to pyrimidine-aniline compounds is rooted in the fundamental role of folates in pyrimidine synthesis. By targeting folate metabolism, it is conceivable that certain compounds could disrupt the production of the building blocks necessary for DNA and RNA synthesis, thereby halting cell proliferation. While not a direct interaction with the pyrimidine-aniline structure itself, interfering with the poly-γ-glutamylation of folates represents a potential indirect mechanism of action for compounds designed to disrupt nucleotide biosynthesis.

Recent structural studies have revealed how enzymes like the archaeal γ-glutamyl ligase (CofE) retain the cofactor while adding successive glutamate units. A "bulging substrate" model shows the cofactor is held in place, allowing for the processive extension of the poly-glutamate tail. nih.govnih.gov This detailed mechanistic understanding of poly-γ-glutamylation could inspire the design of novel inhibitors that target this crucial pathway, representing an alternative strategy for developing anticancer or antimicrobial agents related to the pyrimidine class.

Advanced Research Applications and Future Perspectives for 3 Chloro 5 Pyrimidin 2 Yl Aniline

Role of 3-chloro-5-(pyrimidin-2-yl)aniline as a Versatile Synthetic Building Block in Advanced Organic Synthesis

The 2-substituted aniline (B41778) pyrimidine (B1678525) framework is a recognized "privileged structure" in medicinal chemistry, and 3-chloro-5-(pyrimidin-2-yl)aniline serves as a key starting material for accessing a diverse range of complex molecules. nih.govmdpi.com Its utility as a synthetic building block stems from the reactivity of its functional groups: the aniline for nucleophilic substitution and amide coupling reactions, and the pyrimidine ring which can be further functionalized.

A significant application of this scaffold is in the synthesis of kinase inhibitors. For instance, derivatives of 2-substituted aniline pyrimidines have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. mdpi.comnih.gov The general synthetic approach often involves the coupling of a substituted aniline, such as 3-chloro-5-(pyrimidin-2-yl)aniline, with a pyrimidine core. mdpi.comnih.govrawdatalibrary.net The chloro substituent on the aniline ring can influence the electronic properties and reactivity of the molecule, and also provides a potential site for further chemical modification through cross-coupling reactions. ukaazpublications.commdpi.com

The synthesis of various aminopyrimidine derivatives has been explored, where substitutions on the aniline ring, including chloro groups, play a crucial role in the biological activity of the final compounds. ukaazpublications.com Research has shown that the nature of the substituent on the aniline ring can significantly impact the anti-proliferative activity of the resulting molecules against various cancer cell lines. ukaazpublications.com

Table 1: Synthetic Reactions Involving the Pyrimidine-Aniline Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Amide Coupling | Carboxylic acid, HBTU/TEA/DMF | Amide derivatives | rawdatalibrary.net |

| Nucleophilic Aromatic Substitution | 2,4-dichloropyrimidine, K2CO3/DMF | Substituted pyrimidines | rawdatalibrary.net |

This interactive table allows you to explore the different synthetic transformations that the pyrimidine-aniline scaffold can undergo.

Exploration of the Pyrimidine-Aniline Motif in Materials Science and Optoelectronic Applications

The pyrimidine ring is known for its electron-deficient nature, making it an excellent electron-acceptor unit in the design of "push-pull" chromophores. osf.io When combined with an electron-donating group, such as an aniline moiety, the resulting pyrimidine-aniline motif can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. osf.io This property is highly desirable for applications in materials science, particularly in the field of optoelectronics.

While direct research on 3-chloro-5-(pyrimidin-2-yl)aniline in this area is not extensively documented, the broader class of pyrimidine derivatives has shown significant promise. They have been utilized in the development of:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds have been successfully used as active layers in OLEDs. researchgate.net A series of green butterfly-shaped thermally activated delayed fluorescence (TADF) emitters have been developed by integrating an electron-donor and a 2-substituted pyrimidine acceptor. nih.gov

Nonlinear Optical (NLO) Materials: The significant ICT in pyrimidine-based push-pull molecules makes them candidates for second-order NLO materials. nih.gov

Fluorescent Sensors: The sensitivity of the emission properties of pyrimidine fluorophores to their environment has been exploited to create sensors. osf.io

The presence of the chloro group in 3-chloro-5-(pyrimidin-2-yl)aniline can further modulate the electronic properties of the pyrimidine-aniline scaffold, potentially fine-tuning the ICT characteristics and leading to materials with tailored optoelectronic properties.

Integration of Computational and Experimental Approaches for Rational Design of Novel Analogues

The development of novel analogues of 3-chloro-5-(pyrimidin-2-yl)aniline is increasingly being driven by a combination of computational and experimental techniques. This integrated approach allows for a more rational design of molecules with desired biological activities or material properties.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations, are employed to understand the interactions of pyrimidine-aniline derivatives with their biological targets. researchgate.net For example, docking studies have been used to illustrate how 2-substituted aniline pyrimidine derivatives can effectively inhibit Mer and c-Met kinase activity, with the aniline group forming key interactions within the binding site. mdpi.comnih.gov

These computational insights guide the synthetic efforts, allowing chemists to focus on synthesizing compounds with the highest probability of success. For instance, based on modeling, researchers have focused on modifying the substituents on the aniline ring to maximize the anti-cancer activity of triazolopyrimidine compounds. mskcc.org This synergy between computational prediction and experimental validation accelerates the discovery of new and more effective molecules based on the 3-chloro-5-(pyrimidin-2-yl)aniline scaffold.

Development of 3-chloro-5-(pyrimidin-2-yl)aniline and Its Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The pyrimidine-aniline scaffold holds potential for the development of such probes, particularly fluorescent probes, due to its inherent photophysical properties. osf.io

Pyrimidine-based fluorescent probes have been designed for various biological applications, including the identification of amino acids and for monitoring processes like mitophagy by detecting changes in mitochondrial pH. rawdatalibrary.netnih.gov These probes often work on a "turn-on" fluorescence mechanism, where their emission is enhanced in response to a specific biological event or analyte. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-chloro-5-(pyrimidin-2-yl)aniline?

- Methodology : A practical approach involves coupling pyrimidine derivatives with halogenated aniline precursors. For example, copper-catalyzed Ullmann-type coupling reactions can link pyrimidin-2-yl groups to chlorinated aniline cores. Key steps include:

- Using CuI/L-proline as a catalyst system under inert atmospheres (e.g., N₂) .

- Optimizing reaction temperatures (85–90°C) in polar aprotic solvents like DMSO or dioxane .

- Purification via preparative HPLC or flash chromatography to isolate the product .

- Data Table :

| Reagents | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Na methanesulfinate | CuI/L-proline | DMSO | 85°C | 55% |

| Pyrimidinyl halide | Pd/C | THF | 90°C | 48–61% |

Q. How can structural characterization of 3-chloro-5-(pyrimidin-2-yl)aniline be performed?

- Methodology :

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions. For example:

- Aromatic protons appear as doublets (δ 7.2–8.0 ppm) with coupling constants .

- Chlorine and pyrimidine groups cause deshielding effects on adjacent protons .

- Mass spectrometry : Confirm molecular weight via LCMS (e.g., m/z = 458.7 [M+NH₄]⁺ for analogs) .

Q. What safety precautions are critical when handling 3-chloro-5-(pyrimidin-2-yl)aniline?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact due to potential toxicity .

- Store at 2–8°C in airtight containers to prevent degradation .

- Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can low yields in pyrimidine-aniline coupling reactions be addressed?

- Methodology :

- Catalyst screening : Test Pd/Cu bimetallic systems or Buchwald-Hartwig conditions for improved efficiency .

- Solvent optimization : Replace DMSO with DMA or DMF to enhance solubility of intermediates .

- Additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate reaction rates .

Q. What computational methods predict the reactivity of 3-chloro-5-(pyrimidin-2-yl)aniline in electrophilic substitutions?

- Methodology :

- DFT calculations : Use B3LYP/6-311G(d,p) basis sets to map electron density and identify reactive sites (e.g., para to the amino group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- Data Table :

| Parameter | Calculated Value (DFT) | Experimental (XRD) |

|---|---|---|

| C-Cl bond length | 1.73 Å | 1.72 Å |

| N-H bond angle | 119.5° | 120.1° |

Q. How do steric and electronic effects of the pyrimidine group influence the compound’s stability?

- Methodology :

- Hammett analysis : Quantify electron-withdrawing effects of pyrimidine using σₚ values .

- TGA/DSC : Measure thermal stability (decomposition >200°C) to assess suitability for high-temperature applications .

Research Application Scenarios

Q. Can 3-chloro-5-(pyrimidin-2-yl)aniline serve as a precursor for kinase inhibitors?

- Methodology :

- Functionalize the amino group with sulfonamide or urea moieties via nucleophilic substitution .

- Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ assays .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.